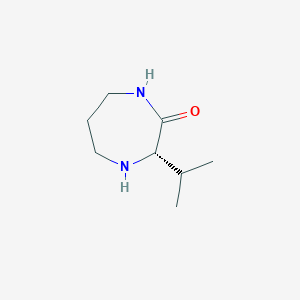

(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one

CAS No.: 1932571-31-7

Cat. No.: VC17759011

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932571-31-7 |

|---|---|

| Molecular Formula | C8H16N2O |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | (3S)-3-propan-2-yl-1,4-diazepan-2-one |

| Standard InChI | InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |

| Standard InChI Key | IVKXSIOJGWJYDA-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)[C@H]1C(=O)NCCCN1 |

| Canonical SMILES | CC(C)C1C(=O)NCCCN1 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(3S)-3-(Propan-2-yl)-1,4-diazepan-2-one consists of a diazepanone core—a seven-membered ring containing two nitrogen atoms and one ketone group. The stereochemistry at the third position is defined by the (S)-configuration, with a propan-2-yl (isopropyl) substituent introducing steric bulk. The ring adopts a boat-like conformation to minimize strain, as inferred from analogous diazepanone derivatives .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2090218-87-2 |

| Molecular Formula | |

| Molecular Weight | 156.23 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Data gaps in thermophysical properties highlight the need for further experimental characterization .

Synthesis and Reaction Pathways

General Strategies for Diazepanone Synthesis

The synthesis of 1,4-diazepan-2-ones typically involves cyclization reactions between diamines and carbonyl-containing precursors. A notable method employs ketimine intermediates reacting with aldehydes in the presence of Keggin-type heteropolyacids (HPAs), which catalyze the formation of the diazepane ring with high efficiency . For example, phosphomolybdic acid () and phosphotungstic acid () have been used to achieve yields exceeding 80% for analogous compounds under mild conditions .

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

-

NMR: Expected signals include a downfield singlet for the ketone-proximate methylene group ( 3.6–4.0 ppm), multiplet resonances for the isopropyl group ( 1.0–1.5 ppm), and broad peaks for the NH protons .

-

NMR: The ketone carbon should appear near 210 ppm, with the diazepane ring carbons resonating between 40–60 ppm .

Mass Spectrometry:

Electrospray ionization (ESI-MS) would likely produce a prominent ion at 157.1, consistent with its molecular weight .

Challenges and Future Directions

Knowledge Gaps

Critical data missing include:

-

Thermodynamic properties (e.g., melting point, solubility).

-

Catalytic asymmetric synthesis protocols.

-

Direct biological screening results.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume